2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-5-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-[(4-BENZHYDRYLPIPERAZINO)METHYL]-4-METHYL-5-(1-NAPHTHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound with a unique structure that includes a piperazine ring, a naphthyl group, and a triazole-thione moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BENZHYDRYLPIPERAZINO)METHYL]-4-METHYL-5-(1-NAPHTHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multiple steps. One common method includes the reaction of 4-benzhydrylpiperazine with a suitable aldehyde to form an intermediate, which is then reacted with a naphthyl-substituted triazole-thione under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BENZHYDRYLPIPERAZINO)METHYL]-4-METHYL-5-(1-NAPHTHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(4-BENZHYDRYLPIPERAZINO)METHYL]-4-METHYL-5-(1-NAPHTHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-BENZHYDRYLPIPERAZINO)METHYL]-4-METHYL-5-(1-NAPHTHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(4-benzhydrylpiperazino)-2-oxoethyl]cyclopentyl}acetic acid
- 2-(4-BENZHYDRYLPIPERAZINO)-2-METHYLPROPANENITRILE
Uniqueness
Compared to similar compounds, 2-[(4-BENZHYDRYLPIPERAZINO)METHYL]-4-METHYL-5-(1-NAPHTHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C31H31N5S |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[(4-benzhydrylpiperazin-1-yl)methyl]-4-methyl-5-naphthalen-1-yl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C31H31N5S/c1-33-30(28-18-10-16-24-11-8-9-17-27(24)28)32-36(31(33)37)23-34-19-21-35(22-20-34)29(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-18,29H,19-23H2,1H3 |
InChI Key |
QJOOMHZCFGBADH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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